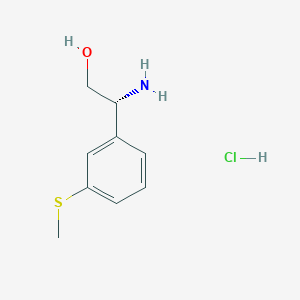

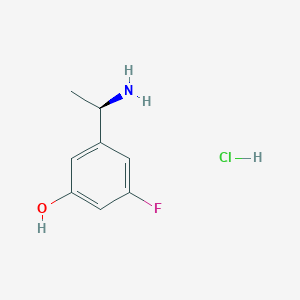

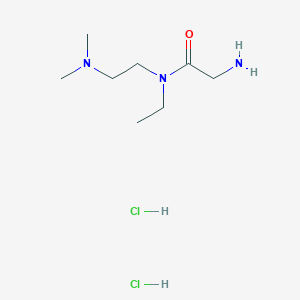

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride is a chemical compound used in scientific research. It is also known as S-Methyl-L-cysteine sulfoxide hydrochloride or Methylthiophenylethanolamine hydrochloride. This compound has gained attention due to its potential therapeutic effects on various diseases.

Aplicaciones Científicas De Investigación

Synthesis and Antitumor Activity

- A study demonstrated the synthesis of tertiary aminoalkanol hydrochlorides, including compounds structurally related to (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride, to test their antitumor activity. The compounds synthesized were found to be biologically active, suggesting potential applications in cancer research (Isakhanyan et al., 2016).

Biocatalysis in Pharmaceutical Synthesis

- Research identified an enzyme from Burkholderia cenocepacia that showed excellent stereoselectivity in reducing a compound similar to (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride. This enzyme could be used as a catalyst in the synthesis of chiral alcohols, which are valuable in pharmaceutical applications (Yu et al., 2018).

Chemical Synthesis and Transformation

- A study described the synthesis and transformation of 2-(methylthio)ethanol, closely related to the chemical , emphasizing its potential in chemical synthesis (Billington & Golding, 1982).

- Another paper explored the synthesis of novel chemical structures using derivatives of compounds similar to (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride, underscoring its utility in developing new chemical entities (Shivraj et al., 2020).

Asymmetric Synthesis and Catalysis

- A study on the effect of sodium hydroxide on the stereoselectivity of reactions involving (R)-2-amino-2-phenylethanol, a compound structurally similar to the chemical , highlighted its significance in asymmetric synthesis and catalysis (Tamura et al., 1989).

Application in Bioactive Compound Synthesis

- Research focusing on the preparation of Ethyl (R)-3-hydroxy-4-chlorobutyrate from a compound structurally related to (R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride demonstrated its role in synthesizing biologically active γ-amino-β-hydroxy amino acids, which are important in pharmaceuticals (Song et al., 1997).

Mecanismo De Acción

Target of Action

Similar compounds such as ethanol are known to bind to gaba, glycine, and nmda receptors, modulating their effects .

Mode of Action

For instance, ethanol affects the brain’s neurons in several ways, altering their membranes, ion channels, enzymes, and receptors .

Biochemical Pathways

For example, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol is synthesized using an efficient biocatalytic process via the asymmetric reduction of 3,5-bis(trifluoromethyl)acetophenone .

Pharmacokinetics

Similar compounds such as ethanol are known to be rapidly absorbed from the gastrointestinal tract and distributed throughout the body .

Result of Action

For instance, ®-[3,5-bis(trifluoromethyl)phenyl]ethanol is a crucial intermediate for the synthesis of Aprepitant .

Action Environment

For example, the effectiveness of ®-[3,5-bis(trifluoromethyl)phenyl]ethanol production was significantly enhanced by employing a novel dual cosubstrate-coupled system for cofactor recycling .

Propiedades

IUPAC Name |

(2R)-2-amino-2-(3-methylsulfanylphenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS.ClH/c1-12-8-4-2-3-7(5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAKQQESIYANEIA-FVGYRXGTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)C(CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC(=C1)[C@H](CO)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-Amino-2-(3-(methylthio)phenyl)ethanol hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-Diisopropyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6592731.png)

![2-(6-Oxo-7,7,7-trifluoroheptyl)naphto-[2,3-d]-imidazole](/img/structure/B6592741.png)

![(3r,3As,6ar)-hexahydrofuro[2,3-b]furan-3-yl (4-nitrophenyl) carbonate](/img/structure/B6592833.png)